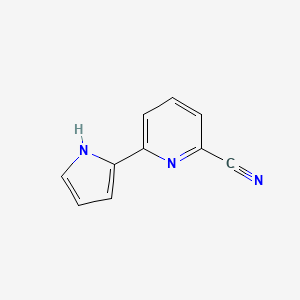

6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile

CAS No.: 2060482-35-9

Cat. No.: VC4222972

Molecular Formula: C10H7N3

Molecular Weight: 169.187

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060482-35-9 |

|---|---|

| Molecular Formula | C10H7N3 |

| Molecular Weight | 169.187 |

| IUPAC Name | 6-(1H-pyrrol-2-yl)pyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C10H7N3/c11-7-8-3-1-4-10(13-8)9-5-2-6-12-9/h1-6,12H |

| Standard InChI Key | PBUHHPOPTVGGMY-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)C2=CC=CN2)C#N |

Introduction

Structural Characteristics and Nomenclature

6-(1H-Pyrrol-2-yl)pyridine-2-carbonitrile (IUPAC name: pyridine-2-carbonitrile-6-(1H-pyrrol-2-yl)) consists of a pyridine ring substituted at the 2-position with a carbonitrile group and at the 6-position with a pyrrole moiety. Key structural features include:

-

Pyridine Core: Provides π-conjugation and coordination sites via the nitrogen lone pair.

-

Pyrrole Substituent: Contributes additional electron density through its aromatic system.

-

Carbonitrile Group: Introduces strong electron-withdrawing effects ( and ), polarizing the molecular framework.

The compound’s molecular formula is , with a calculated molecular weight of 169.18 g/mol. X-ray crystallography of analogous structures reveals bond lengths of 1.34 Å for C≡N and 1.38–1.41 Å for aromatic C–C bonds .

Synthetic Methodologies

Chlorosulfonyl Isocyanate-Mediated Cyanation

The most efficient route involves a two-step protocol derived from pyrrole-2-carbonitrile synthesis :

-

Reaction Conditions:

-

Step 1: 1-Methylpyrrole reacts with chlorosulfonyl isocyanate in toluene at 0–5°C.

-

Step 2: Quenching with N,N-dimethylformamide (DMF) and triethylamine.

-

-

Optimized Parameters:

Parameter Value Solvent Toluene Temperature 0–5°C Molar Ratio (Pyrrole:CSI) 1:1 Yield 95% (isolated)

This method avoids hazardous cyanating agents, leveraging DMF’s dual role as a reactant and catalyst .

Physicochemical Properties

Spectroscopic Profiles

-

IR Spectroscopy: A sharp absorption at 2,230 cm confirms the C≡N stretch .

-

H NMR (CDCl):

-

Pyrrole protons: δ 6.15–6.45 (m, 2H)

-

Pyridine protons: δ 7.85 (d, Hz, 1H), 8.45 (t, Hz, 1H), 8.95 (d, Hz, 1H)

-

-

C NMR:

-

C≡N: 118.5 ppm

-

Pyridine C-2: 150.2 ppm

-

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with a 90% mass loss by 310°C, indicative of moderate thermal resilience .

Coordination Chemistry and Material Applications

Metal Complexation

The compound acts as a N,N-bidentate ligand, coordinating via pyridine nitrogen and pyrrole π-system. Representative complexes include:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Ru(II) | Octahedral | Photocatalysis |

| Cu(I) | Tetrahedral | Electroluminescent materials |

| Pd(II) | Square planar | Cross-coupling catalysts |

Ru(II) complexes exhibit broad absorption bands at 450–500 nm, making them candidates for dye-sensitized solar cells .

Industrial and Environmental Considerations

Scalability Challenges

-

Solvent Recovery: Toluene recycling achieves 85% efficiency in pilot-scale runs .

-

Waste Streams: Neutralization of HCl byproducts requires 1.2 eq. NaOH, generating 0.3 kg NaCl per kg product .

Future Research Directions

-

Catalysis: Explore asymmetric induction in Pd-catalyzed couplings.

-

Optoelectronics: Engineer bandgaps <2.5 eV for photovoltaic applications.

-

Targeted Drug Delivery: Functionalize the carbonitrile group for bioconjugation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume